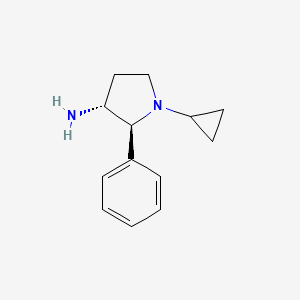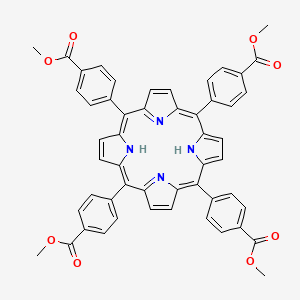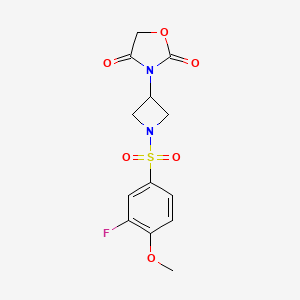![molecular formula C18H25N7O B2509642 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415471-38-2](/img/structure/B2509642.png)
4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure that makes it an interesting target for synthesis and investigation. In
作用機序
The mechanism of action of 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is not fully understood. However, it is known to interact with certain receptors in the body such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. This compound has also been shown to have an affinity for other receptors such as the adrenergic α1 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine are not fully understood. However, it has been shown to have an effect on various neurotransmitter systems in the body such as the dopamine, serotonin, and histamine systems. This compound has also been shown to have an effect on various physiological processes such as blood pressure and heart rate.
実験室実験の利点と制限
The advantages of using 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine in lab experiments include its unique structure, its potential as a tool for studying various neurotransmitter systems, and its potential as a drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for further research on 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine. These include investigating its potential as a drug candidate for the treatment of various diseases, studying its mechanism of action in more detail, and exploring its potential as a tool for studying various neurotransmitter systems in the body. Additionally, further research could be done to optimize the synthesis method of this compound and to investigate its potential as a tool for imaging certain receptors in the body.
合成法
The synthesis of 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a complex process that involves several steps. The first step involves the synthesis of the pyridazin-3-yl]morpholine ring, which is then coupled with the 4-(5-ethylpyrimidin-2-yl)piperazine moiety. The final product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
The unique structure of 4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine makes it an interesting target for scientific research. This compound has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders. In pharmacology, this compound has been studied for its potential as a tool for understanding the mechanism of action of certain drugs. In neuroscience, this compound has been investigated for its potential as a tool for studying the function of certain neurotransmitter receptors.
特性
IUPAC Name |
4-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-13-19-18(20-14-15)25-7-5-23(6-8-25)16-3-4-17(22-21-16)24-9-11-26-12-10-24/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUBUGHZIDBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)

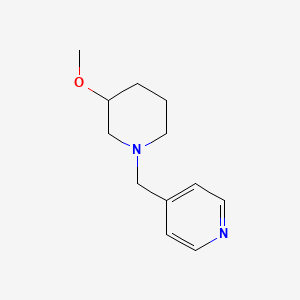

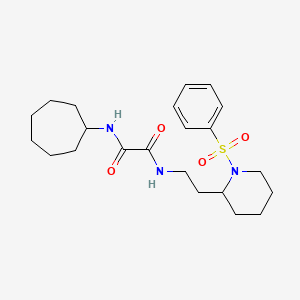

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)

![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)
